2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate

Description

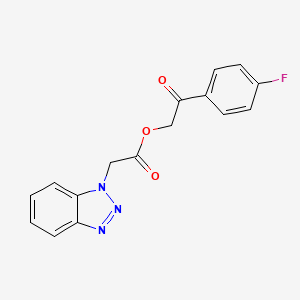

2-(4-Fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is an organic ester compound featuring a 4-fluorophenyl ketone moiety linked via an oxoethyl group to a benzotriazole-acetate moiety. This compound is structurally distinct from simpler benzoate esters due to the presence of the benzotriazole ring, which may influence its reactivity, solubility, and applications in fields such as materials science or medicinal chemistry.

Properties

CAS No. |

332383-71-8 |

|---|---|

Molecular Formula |

C16H12FN3O3 |

Molecular Weight |

313.28 g/mol |

IUPAC Name |

[2-(4-fluorophenyl)-2-oxoethyl] 2-(benzotriazol-1-yl)acetate |

InChI |

InChI=1S/C16H12FN3O3/c17-12-7-5-11(6-8-12)15(21)10-23-16(22)9-20-14-4-2-1-3-13(14)18-19-20/h1-8H,9-10H2 |

InChI Key |

LEXMOGPAKBADJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)OCC(=O)C3=CC=C(C=C3)F |

solubility |

20.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate typically involves the reaction of 4-fluorobenzoyl chloride with benzotriazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . The resulting intermediate is then reacted with oxalyl chloride to introduce the oxoethyl group, followed by esterification with acetic acid to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell division by targeting key proteins involved in the process . The compound’s fluorophenyl group enhances its binding affinity to these targets, while the benzotriazolyl moiety contributes to its overall stability and efficacy .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-Fluorophenyl)-2-oxoethyl Esters and Analogs

Key Differences and Implications

Substituent Effects: Fluorine vs. Halogens/Alkyl Groups: The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties compared to alkyl (e.g., 4-ethyl ) or halogenated (e.g., 2,4-dichloro ) analogs. This may affect electronic properties and reactivity in further derivatization. Benzotriazole vs.

Synthetic Challenges :

- The benzotriazole-acetate group likely requires specialized coupling agents (e.g., carbodiimides) for esterification, whereas simpler benzoates (e.g., 4-methoxybenzoate ) can be synthesized via direct acid chloride-alcohol reactions .

- Yields for benzotriazole-containing compounds may be lower due to steric hindrance, though direct data is unavailable.

Physical Properties :

- Solubility : The benzotriazole group may reduce solubility in polar solvents compared to methoxybenzoates, as seen in related compounds .

- Melting Points : While specific data is lacking, benzotriazole derivatives often exhibit higher melting points than halogenated analogs due to stronger intermolecular interactions (e.g., π-π stacking) .

Biological Activity

2-(4-fluorophenyl)-2-oxoethyl 1H-benzotriazol-1-ylacetate is a synthetic compound belonging to the class of benzotriazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which are attributed to its unique structural features, including a fluorinated phenyl group and a benzotriazole core. The presence of fluorine enhances lipophilicity, potentially increasing the compound's biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is C16H12FN3O3, with a molecular weight of 313.29 g/mol. The compound features a benzotriazole moiety, which is known for various biological activities, including antimicrobial and anticancer effects.

Biological Activities

Research indicates that benzotriazole derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Activity : Studies suggest that derivatives similar to this compound possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells.

- Antifungal Activity : Some benzotriazole derivatives have demonstrated antifungal effects, contributing to their therapeutic potential.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for the survival and proliferation of pathogens or cancer cells.

- Receptor Binding : It might interact with various biological receptors, altering cellular responses and signaling pathways.

- DNA Interaction : Some studies suggest that benzotriazoles can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of various benzotriazole derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

- Antimicrobial Studies : Another research focused on the antimicrobial efficacy of benzotriazole derivatives against several bacterial strains. The findings showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1H-benzotriazole | Basic benzotriazole structure | Antimicrobial properties |

| 4-fluorobenzoyl hydrazine | Contains a fluorinated phenyl group | Anticancer activity |

| Benzothiazole derivatives | Similar heterocyclic structure | Antifungal and anticancer activities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.